5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity ADME prediction pyrazole scaffold optimization

5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1247212-64-1) is a trisubstituted pyrazole-4-carboxylic acid derivative (C₇H₉ClN₂O₃, MW 204.61 g/mol) bearing a 5-chloro, 3-methoxymethyl, and 1-methyl substitution pattern. The compound is primarily supplied as a research intermediate (typical purity ≥95%) and is classified under GHS as Acute Tox.

Molecular Formula C7H9ClN2O3
Molecular Weight 204.61 g/mol
CAS No. 1247212-64-1
Cat. No. B6228477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS1247212-64-1
Molecular FormulaC7H9ClN2O3
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)COC)C(=O)O)Cl
InChIInChI=1S/C7H9ClN2O3/c1-10-6(8)5(7(11)12)4(9-10)3-13-2/h3H2,1-2H3,(H,11,12)
InChIKeyFBCMVYYLJMOXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1247212-64-1): Core Identity and Procurement-Relevant Physicochemical Profile


5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1247212-64-1) is a trisubstituted pyrazole-4-carboxylic acid derivative (C₇H₉ClN₂O₃, MW 204.61 g/mol) bearing a 5-chloro, 3-methoxymethyl, and 1-methyl substitution pattern [1]. The compound is primarily supplied as a research intermediate (typical purity ≥95%) and is classified under GHS as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. Its computed XLogP3 of 0.4 places it in a moderate lipophilicity range distinct from both less and more lipophilic in-class analogs, a feature that directly impacts solvent partitioning, membrane permeability predictions, and formulation strategy [1].

Why 5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Cannot Be Interchanged with Its Closest Pyrazole-4-carboxylic Acid Analogs


This compound occupies a unique region of property space among 1-methyl-1H-pyrazole-4-carboxylic acid derivatives: it combines the electron-withdrawing 5-chloro substituent, the hydrogen-bond-accepting 3-methoxymethyl ether chain, and the ionizable 4-carboxylic acid in a single scaffold [1]. The three closest commercially available analogs each lack at least one of these three pharmacophoric/physicochemical elements, resulting in significant shifts in computed lipophilicity (ΔXLogP3 ranging from –1.0 to +0.7), hydrogen bond acceptor count (ΔHBA of +1), and topological polar surface area (ΔTPSA of up to 9.3 Ų) [2][3][4]. These differences mean that the solubility profile, metabolic stability, protein binding, and reactivity as a synthetic intermediate cannot be assumed equivalent across the series; a direct substitution without experimental validation risks altering key performance parameters in both biological screening cascades and multi-step synthesis routes [1].

Product-Specific Quantitative Differentiation Evidence for 5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1247212-64-1)


Computed Lipophilicity (XLogP3): Intermediate Value Distinct from Both Dechlorinated and Demethoxymethylated Analogs

The target compound exhibits a computed XLogP3 of 0.4, positioning it between the more hydrophilic 5-dechlorinated analog 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (XLogP3 = –0.6) and the more lipophilic 3-demethoxymethylated analog 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 0.7) [1][2][3]. A third comparator, 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, displays XLogP3 = 1.1, further highlighting the lipophilicity-modulating effect of the methoxymethyl ether oxygen [4]. All values were computed using XLogP3 3.0 (PubChem 2025 release).

Lipophilicity ADME prediction pyrazole scaffold optimization

Hydrogen Bond Acceptor (HBA) Count: Enhanced Intermolecular Interaction Capacity over Analogs Lacking the 3-Methoxymethyl Group

The target compound possesses four hydrogen bond acceptor sites (two carbonyl oxygens, one pyrazole ring nitrogen, one ether oxygen), compared with three HBA sites each for 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid and 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, which lack the methoxymethyl ether oxygen [1][2][3]. The 5-dechlorinated analog 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid also has four HBA sites [4]. Hydrogen bond donor count remains constant at one (carboxylic acid OH) across all four compounds.

Hydrogen bonding solubility drug-receptor interaction crystal engineering

Topological Polar Surface Area (TPSA): Balanced Polarity Profile Relative to Demethoxymethylated and Deschlorinated Analogs

The target compound has a computed TPSA of 64.4 Ų, identical to that of the 5-dechlorinated analog 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and 9.3 Ų higher than 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (TPSA = 55.1 Ų) [1][2][3]. The 3-methyl analog 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid shows a slightly higher TPSA of 66 Ų, reflecting its N–H (HBD = 2) in the 1-unsubstituted pyrazole tautomer [4].

TPSA membrane permeability oral bioavailability prediction CNS drug design

Acute Oral Toxicity Classification: Differentiated Hazard Profile Compared with the 5-Dechlorinated Analog

According to ECHA C&L notifications aggregated by PubChem, 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid carries an H302 (Harmful if swallowed, Acute Tox. 4) classification, in addition to H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), and H335 (STOT SE 3) [1]. In contrast, the 5-dechlorinated analog 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is classified only with H315, H319, and H335, lacking the acute oral toxicity warning [2]. This indicates that the 5-chloro substituent contributes measurably to the hazard profile.

GHS classification acute toxicity laboratory safety procurement hazard assessment

Orthogonal Synthetic Handles: Combined 5-Chloro Leaving Group and 4-Carboxylic Acid Enable Divergent Derivatization Not Possible with Singly Functionalized Analogs

The target compound uniquely presents three chemically distinct functional groups on the pyrazole core: a 5-chloro substituent suitable for nucleophilic aromatic substitution or cross-coupling, a 4-carboxylic acid amenable to amide coupling or esterification, and a 3-methoxymethyl ether that can serve as a protected hydroxymethyl precursor [1][2]. Analogs such as 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid lack the 3-methoxymethyl synthetic handle, while 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid lacks the 5-chloro leaving group [3][4]. This orthogonal trifunctionality enables sequential derivatization strategies (e.g., amidation at C4–COOH followed by Suzuki coupling at C5–Cl) that are inaccessible with any single comparator.

Synthetic intermediate orthogonal reactivity pyrazole derivatization medicinal chemistry

Validated Research and Procurement Application Scenarios for 5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1247212-64-1)


Medicinal Chemistry Building Block Requiring Intermediate Lipophilicity and Orthogonal Functionalization

When a medicinal chemistry program requires a pyrazole-4-carboxylic acid scaffold with balanced logP (0.4) for oral bioavailability optimization, the target compound provides a central intermediate that can be sequentially derivatized at the carboxylic acid (amide formation), the 5-chloro position (Pd-catalyzed cross-coupling), and the 3-methoxymethyl group (demethylation to hydroxymethyl for further elaboration) [1][2]. The H302 acute toxicity classification necessitates standard laboratory handling precautions (fume hood, gloves) but does not preclude routine use [3]. Programs seeking a less lipophilic or more lipophilic starting point would select the 5-dechlorinated analog (XLogP3 = –0.6) or the 3-demethoxymethylated analog (XLogP3 = 0.7), respectively [1].

Agrochemical Intermediate for SDHI Fungicide Scaffold Exploration with Modified HBA Profile

The pyrazole-4-carboxylic acid motif is the core pharmacophore of succinate dehydrogenase inhibitor (SDHI) fungicides; the commercial intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, CAS 176969-34-9) serves as the precursor to seven marketed SDHI fungicides [4]. The target compound differs from DFPA by replacing the 3-difluoromethyl group with 3-methoxymethyl, retaining the 4-carboxylic acid and 1-methyl substituents while adding a 5-chloro substituent. This substitution increases the hydrogen bond acceptor count from 3 (in DFPA analogs lacking the ether oxygen) to 4, and introduces a chlorine atom suitable for late-stage diversification or metabolic blocking [1]. Agrochemical discovery groups exploring next-generation SDHI backbones with modified hydrogen-bonding profiles may prioritize this compound for library synthesis.

Physicochemical Property Reference Standard for Computational Model Validation

Because the target compound and its three closest structural analogs (CAS 113100-54-2, 54367-66-7, 1093414-62-0) form a systematic series varying only by one substituent at a time, this set can serve as a calibration reference for computational models predicting logP, TPSA, and solubility from chemical structure [1][5]. The experimentally consistent computed property differences (e.g., ΔXLogP3 of +1.0 upon adding 5-Cl; ΔXLogP3 of –0.3 upon adding 3-CH₂OCH₃) provide benchmark values against which in silico prediction algorithms can be validated. Procurement of all four compounds as a matched set enables direct experimental measurement of solubility, permeability, and metabolic stability differences to refine quantitative structure–property relationship (QSPR) models.

Chemical Biology Probe Synthesis via Orthogonal Bioconjugation at C4-COOH and C5-Cl

The combination of a carboxylic acid (suitable for amide coupling to biotin, fluorophores, or affinity tags) and a 5-chloro substituent (amenable to nucleophilic displacement with thiols or amines for further functionalization) makes this compound a versatile scaffold for assembling bifunctional chemical biology probes [2]. The 3-methoxymethyl group can be retained as a solubilizing moiety or deprotected to a hydroxymethyl group for additional conjugation. This orthogonal reactivity profile is not simultaneously available from 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (lacks 3-methoxymethyl handle) or 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (lacks 5-Cl leaving group) [5].

Quote Request

Request a Quote for 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.